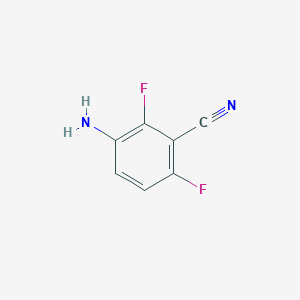

3-Amino-2,6-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLFDOQOCRNACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429009 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-78-1 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 143879-78-1

This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzonitrile, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. As a versatile building block, its unique arrangement of an amino group, a nitrile functionality, and two fluorine atoms on a benzene ring offers a distinct reactivity profile for the synthesis of complex molecules. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4]

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates the known information and provides comparative data from its isomers to offer valuable insights for researchers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a starting material is crucial for its effective application in synthesis. The following tables summarize the key identification and characterization data for this compound and several of its commercially available isomers.

Table 1: Physical and Chemical Properties of Aminodifluorobenzonitrile Isomers

| Property | This compound | 2-Amino-3,5-difluorobenzonitrile | 4-Amino-2,6-difluorobenzonitrile | 2-Amino-3,6-difluorobenzonitrile |

| CAS Number | 143879-78-1[5][6][7][8][9] | 126674-94-0[1][2] | 207297-92-5[10] | 190011-81-5[11] |

| Molecular Formula | C₇H₄F₂N₂[5] | C₇H₄F₂N₂[2] | C₇H₄F₂N₂ | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol [8] | 154.12 g/mol [2] | 154.12 g/mol [10] | 154.12 g/mol [11] |

| Purity | 95+%[5] | Not specified | 96%[10] | 97%[11] |

| Melting Point (°C) | Data not available | 85 - 88[2] | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 160[2] | Data not available | Data not available |

Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers

| Spectroscopic Data | This compound | 2-Amino-3,5-difluorobenzonitrile |

| ¹H NMR (δ ppm) | Data not readily available in literature | Data not readily available in literature[2] |

| ¹³C NMR (δ ppm) | Data not readily available in literature | Data not readily available in literature |

| IR (cm⁻¹) | Data not readily available in literature | Data not readily available in literature[2] |

| Mass Spectrum (m/z) | Expected M⁺ at 154 | 154 (M⁺)[2] |

| Note: Spectroscopic data can vary based on the solvent and experimental conditions. Data for many isomers is not consistently reported in publicly available literature and may require acquisition from the supplier. |

Synthesis and Reactivity

Difluorobenzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][12] The presence of the amino and nitrile groups on the fluorinated ring system of this compound allows for a variety of chemical transformations.

General Reactivity Profile

-

Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the two fluorine atoms is expected to decrease the nucleophilicity of the amino group compared to non-fluorinated anilines.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing fluorine atoms can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.[2]

Experimental Protocol: Synthesis of an Isomer (4-Amino-3,5-difluorobenzonitrile)

Reaction:

-

Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add ammonium hydroxide and filter the resulting solution.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with ammonium hydroxide, de-ionized water, and brine.

-

Dry the organic phase with sodium sulfate and filter.

-

Purify the residue through a silica gel plug.

Applications in Drug Development

The aminobenzonitrile scaffold is a key structural motif in a multitude of biologically active molecules and approved drugs.[2] The introduction of fluorine atoms into these scaffolds is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties.[3][4] The nitrile group itself is a recognized pharmacophore and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[15]

Derivatives of aminodifluorobenzonitriles are explored in various therapeutic areas due to their ability to serve as precursors for a wide range of heterocyclic compounds.

Visualizations

Logical Workflow for Synthesis of Aminodifluorobenzonitriles

The following diagram illustrates a generalized synthetic pathway for producing aminodifluorobenzonitrile compounds, highlighting the key transformations.

Caption: Generalized synthetic routes to aminodifluorobenzonitriles.

Potential Reactions of this compound

This diagram outlines some of the potential chemical transformations that this compound can undergo, based on the reactivity of its functional groups.

Caption: Potential reaction pathways for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|143879-78-1 - Debyesci [debyesci.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. labsolu.ca [labsolu.ca]

- 9. CAS NO. 143879-78-1 | this compound | C7H4F2N2 [localpharmaguide.com]

- 10. 207297-92-5 Cas No. | 4-Amino-2,6-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 11. 2-Amino-3,6-difluorobenzonitrile, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and the presence of versatile amino and nitrile functional groups make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The unique substitution pattern on the benzene ring imparts distinct electronic properties that can influence molecular interactions, metabolic stability, and bioavailability of derived compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Core Chemical Properties

This compound is a solid at room temperature.[1] Due to the presence of the polar amino and nitrile groups, it is expected to be soluble in organic solvents like DMSO and methanol, but insoluble in water.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 143879-78-1 | [2] |

| Molecular Formula | C₇H₄F₂N₂ | [2] |

| Molecular Weight | 154.1 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Note: The table will be updated as experimental data becomes available.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted ¹H NMR data has been reported. Spectroscopic data for the related compound 2,6-difluorobenzonitrile is provided for reference.

| Spectroscopy | Data for 2,6-Difluorobenzonitrile | Source |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 7.91 (m, 1H), 7.37 (m, 2H) | [3] |

| ¹³C NMR | (CDCl₃) δ 161.5 (dd, J=257.5, 8.1 Hz), 133.4 (t, J=10.6 Hz), 116.5 (t, J=19.7 Hz), 112.0 (s), 98.1 (t, J=10.1 Hz) | [4] |

| IR Spectrum | Data available in spectral databases | [5] |

| Mass Spectrum | m/z 139 (M+) | [5] |

Synthesis and Reactivity

Representative Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the scientific literature. However, a plausible synthetic route can be adapted from the synthesis of the isomeric compound, 4-amino-3,5-difluorobenzonitrile.[1] This proposed method involves a nucleophilic aromatic substitution reaction.

Reaction Scheme: A potential synthesis could start from 2,3,6-trifluoronitrobenzene, where the nitro group is first reduced to an amino group, followed by a nucleophilic substitution of one of the fluorine atoms with a cyano group. A more direct, though potentially less selective, route could involve the direct amination of 2,3,6-trifluorobenzonitrile.

Experimental Workflow:

Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring. The amino group is a nucleophile and an activating group, while the fluorine atoms and the nitrile group are electron-withdrawing and deactivating towards electrophilic aromatic substitution.

The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the ortho- and para- fluorine atoms. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Applications in Drug Development

Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.[7] While specific applications of this compound are not extensively documented, its structural motifs are found in biologically active molecules. For instance, aminobenzonitriles are precursors to quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimalarial effects.[8] The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel kinase inhibitors and other targeted therapies.[9]

Safety and Handling

This compound is classified as a toxic substance.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[7] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used.[6] Work should be conducted in a well-ventilated area, and exposure should be minimized.[6]

Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302 + P352: IF ON SKIN: Wash with plenty of water

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups and the presence of fluorine atoms offer opportunities for the creation of diverse and potent bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a summary of the current knowledge of its chemical properties, potential synthetic routes, and applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-Difluorobenzonitrile(1897-52-5) 13C NMR [m.chemicalbook.com]

- 5. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-3,6-difluorobenzonitrile, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

3-Amino-2,6-difluorobenzonitrile molecular weight

An In-depth Technical Guide on 3-Amino-2,6-difluorobenzonitrile

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, experimental protocols for its synthesis and purification, and its application as a versatile building block in medicinal chemistry.

Core Physicochemical and Spectroscopic Data

This compound is a member of the aminodifluorobenzonitrile family, which are valued as synthetic intermediates.[1][2] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets.[1]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties. While specific experimental data for the 3-amino-2,6-difluoro isomer is not widely published, data for its isomers are included for comparison.[3]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄F₂N₂ | [4] |

| Molecular Weight | 154.12 g/mol | [1][3][5][6] |

| CAS Number | 143879-78-1 | [4] |

| Appearance | White to off-white solid (inferred) | [1] |

| Melting Point (°C) | Data Not Available | |

| 2-Amino-3,5-isomer | 85 - 88 | [3] |

| 4-Amino-3,5-isomer | 84 - 86 | [3] |

| 2-Amino-4,6-isomer | 104 - 108 | [3] |

| Spectroscopic Data | Expected Characteristics | Reference |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154. | [1] |

| Infrared (IR) | N-H stretch: 3300-3500 cm⁻¹ (two bands); C≡N stretch: 2220-2260 cm⁻¹ (sharp); C-F stretch: 1000-1400 cm⁻¹. | [1] |

| ¹H NMR | Signals for aromatic protons and a broad singlet for the amino group protons. | [1] |

| ¹³C NMR | Signals for seven carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of aminodifluorobenzonitriles.

Representative Synthesis of an Aminodifluorobenzonitrile Isomer

While a specific protocol for this compound is not detailed in the surveyed literature, the following procedure for the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile serves as a representative example of the synthetic methodology for this class of compounds.[7][8]

Reaction:

-

Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).[7][8]

-

Cool the reaction to room temperature and add an 18% ammonium hydroxide solution.[7][8]

Work-up and Purification:

-

Extract the filtrate with ethyl acetate.[8]

-

Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.[8]

-

Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

The resulting residue can be purified through a silica gel plug or column chromatography.[8][9]

General Purification Workflow

The primary methods for purifying crude aminodifluorobenzonitriles are column chromatography and recrystallization.[9] The choice depends on the nature and quantity of impurities.[9]

Protocol 1: Column Chromatography

-

Stationary Phase: Silica Gel.[9]

-

Mobile Phase: A solvent system such as Dichloromethane:n-Hexane (2:1) is a good starting point for optimization.[9]

-

Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Protocol 2: Recrystallization

-

Solvent Selection: Ethanol is a potential solvent for recrystallization.[9]

-

Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, activated carbon can be added. Hot-filter the solution to remove insoluble impurities. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.

Spectroscopic Characterization (FTIR)

The following protocol outlines the KBr pellet technique for obtaining an infrared spectrum of the solid compound.[10]

-

Sample Preparation: Grind 1-2 mg of the purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[10]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows relevant to the synthesis and application of aminodifluorobenzonitriles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 207297-92-5|4-Amino-2,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 6. H59362.MD [thermofisher.com]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Amino-2,6-difluorobenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms and the presence of versatile amino and nitrile functional groups make this compound a valuable intermediate for accessing a wide range of complex molecular architectures. This document details two plausible and effective synthetic pathways, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₄F₂N₂. The unique electronic properties conferred by the two fluorine atoms, combined with the reactive amino and nitrile moieties, make it a desirable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide explores two primary synthetic strategies:

-

Route A: Nucleophilic Aromatic Substitution (SNAr) of a trifluorinated precursor.

-

Route B: Reduction of a nitro-substituted precursor.

Both routes leverage commercially available starting materials and established chemical transformations. The selection of a particular route may depend on factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps.

Route A: Nucleophilic Aromatic Substitution of 2,3,6-Trifluorobenzonitrile

This synthetic approach involves the regioselective displacement of a fluorine atom from 2,3,6-trifluorobenzonitrile by an amino group via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards nucleophilic attack by ammonia. The fluorine atom at the 3-position is the most activated and sterically accessible site for substitution.

Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Materials:

-

2,3,6-Trifluorobenzonitrile

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Equipment:

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a high-pressure reaction vessel, add 2,3,6-trifluorobenzonitrile (1.0 eq) and ethanol (5-10 mL per gram of substrate).

-

Cool the mixture in an ice bath and slowly add aqueous ammonia (5-10 eq).

-

Seal the reaction vessel and heat to 100-120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2,3,6-Trifluorobenzonitrile |

| Reagent | Aqueous Ammonia (28-30%) |

| Solvent | Ethanol |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% (estimated) |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Reduction of 2,6-Difluoro-3-nitrobenzonitrile

This pathway involves the reduction of the nitro group of commercially available 2,6-difluoro-3-nitrobenzonitrile to the corresponding amine. This transformation is a fundamental and widely used reaction in organic synthesis. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol

Reaction: Catalytic Hydrogenation

Materials:

-

2,6-Difluoro-3-nitrobenzonitrile

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration setup

-

Rotary evaporator

Procedure:

-

To a hydrogenation flask, add 2,6-difluoro-3-nitrobenzonitrile (1.0 eq) and ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (1-5 mol%) to the solution.

-

Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2,6-Difluoro-3-nitrobenzonitrile |

| Catalyst | 10% Palladium on carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% (estimated) |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via Route B.

Conclusion

This technical guide has outlined two robust and practical synthetic routes to this compound. Route A, a nucleophilic aromatic substitution, offers a direct approach from a trifluorinated precursor. Route B, involving the reduction of a nitro-substituted intermediate, provides a high-yielding and clean transformation. The choice between these routes will be guided by the specific needs and resources of the research or development team. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.

Spectroscopic Data for 3-Amino-2,6-difluorobenzonitrile Remains Elusive in Public Domain

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) for the compound 3-Amino-2,6-difluorobenzonitrile (CAS No. 143879-78-1) has yielded no publicly available information. Despite extensive investigation across scientific databases and chemical literature, the specific quantitative data and detailed experimental protocols required for a complete technical guide could not be located.

This lack of accessible data prevents the creation of the requested in-depth technical guide, which would include structured tables of spectroscopic values and detailed methodologies. The inability to find primary sources for ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra means that a thorough analysis and visualization of the compound's structural and electronic properties through its spectroscopic signatures cannot be provided at this time.

While information and spectroscopic data for related isomers, such as 2,6-difluorobenzonitrile and other aminodifluorobenzonitrile variants, are available, this information is not directly transferable to the 3-amino-2,6-difluoro isomer due to the significant influence of substituent positioning on the spectroscopic output.

Researchers, scientists, and drug development professionals seeking this specific information are advised to consider experimental characterization of commercially available this compound to generate the required spectroscopic data.

Predicted Spectroscopic Characteristics (Hypothetical)

In the absence of experimental data, a general prediction of the expected spectroscopic features can be made based on the structure of this compound. However, it must be stressed that these are theoretical estimations and not a substitute for experimental data.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the amino group protons. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The chemical shift of the amino protons can vary and may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine atoms would show characteristic splitting (C-F coupling). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing cyano and fluoro groups.

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments relative to the amino group. These signals would likely be split by coupling to each other and to the neighboring aromatic protons.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching bands.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄F₂N₂), which is approximately 154.12 g/mol . Fragmentation patterns would likely involve the loss of HCN, fluorine, and other small fragments.

Data Acquisition Workflow

Should a researcher wish to acquire the necessary data, the following workflow diagram illustrates the general process.

Navigating the Solubility Landscape of 3-Amino-2,6-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,6-difluorobenzonitrile is a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual workflow to guide researchers in this process. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific compound, this guide emphasizes a practical approach to generating this critical information in the laboratory.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimentally determined quantitative solubility data for this compound in a range of organic solvents remains scarce. One chemical supplier provides a computationally predicted solubility value. This highlights a significant data gap for this compound and underscores the need for experimental determination by researchers working with it.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Data Type |

| Not Specified | Not Specified | 1.81 | Predicted[1] |

Note: This value is based on computational prediction and should be used as an estimation only. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Dilution:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Navigating the Reactivity of 3-Amino-2,6-difluorobenzonitrile: An In-depth Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides a comprehensive overview of the predicted reactivity of 3-amino-2,6-difluorobenzonitrile with various electrophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to a notable lack of specific experimental data for this particular isomer in publicly accessible literature, this guide combines theoretical principles of organic chemistry with experimental data from closely related analogues to forecast its chemical behavior.

Introduction: The Strategic Importance of Fluorinated Anthranilonitriles

This compound is a strategically important, yet under-explored, building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an activating amino group and a deactivating cyano group on a fluorine-substituted benzene ring, presents a unique scaffold for the synthesis of novel compounds. The fluorine atoms at the 2- and 6-positions significantly influence the molecule's electronic properties, pKa, and metabolic stability, making its derivatives attractive for pharmaceutical applications.

This guide will delve into the predicted outcomes of key electrophilic substitution reactions, providing a theoretical framework and inferred experimental protocols to aid in the design of synthetic routes utilizing this versatile intermediate.

Theoretical Reactivity and Directing Effects of Substituents

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), the cyano (-CN), and the two fluoro (-F) groups.

-

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. Its strong +M (mesomeric) effect significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it.

-

Fluoro Groups (-F): Fluorine is an electronegative atom and thus exhibits a -I (inductive) effect, which deactivates the ring by withdrawing electron density. However, it also possesses a +M effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. In this case, with fluorine at positions 2 and 6, their directing and deactivating effects will be significant.

-

Cyano Group (-CN): The cyano group is a strong deactivating group due to its potent -M and -I effects. It is a meta-director.

Overall Predicted Reactivity:

The powerful activating and ortho, para-directing effect of the amino group is expected to be the dominant influence on the regioselectivity of electrophilic aromatic substitution. The strong deactivating nature of the cyano and fluoro groups will likely necessitate more forcing reaction conditions compared to aniline. The most probable sites for electrophilic attack are the positions ortho and para to the amino group, which are C4 and C5. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor substitution at C4. Therefore, the C5 position is predicted to be the most reactive site.

Reactions with Electrophiles: Inferred Protocols and Expected Products

The following sections outline the predicted reactivity of this compound with common electrophiles. The experimental protocols are adapted from procedures for structurally similar molecules and should be considered as starting points for optimization.

Acylation

Acylation of the amino group is expected to be a facile reaction, leading to the corresponding acetamide. This transformation is often performed to protect the amino group and reduce its activating effect before performing other electrophilic aromatic substitutions.

Inferred Experimental Protocol:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.

-

If acetyl chloride is used, a base such as triethylamine or pyridine (1.2 eq.) should be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Predicted Outcome of Acylation

| Electrophile | Reagent | Predicted Product | Expected Yield (%) |

| Acetyl | Acetic Anhydride | 3-Acetamido-2,6-difluorobenzonitrile | >90 |

| Benzoyl | Benzoyl Chloride | 3-Benzamido-2,6-difluorobenzonitrile | >90 |

Alkylation

Alkylation can occur at the amino group. Due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing fluorine and cyano groups, more forcing conditions might be required compared to aniline.

Inferred Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 2: Predicted Outcome of Alkylation

| Electrophile | Reagent | Predicted Product | Expected Yield (%) |

| Methyl | Methyl Iodide | 3-(Methylamino)-2,6-difluorobenzonitrile | 60-80 |

| Benzyl | Benzyl Bromide | 3-(Benzylamino)-2,6-difluorobenzonitrile | 60-80 |

Halogenation

Halogenation is predicted to occur at the C5 position of the aromatic ring. Due to the high activation by the amino group, the reaction is expected to be rapid.

Inferred Experimental Protocol (Bromination):

-

Dissolve this compound (1.0 eq.) in a solvent like acetic acid or dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of bromine (1.0 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by recrystallization or column chromatography.

Table 3: Predicted Outcome of Halogenation

| Electrophile | Reagent | Predicted Product | Expected Yield (%) |

| Bromo | Bromine | 3-Amino-5-bromo-2,6-difluorobenzonitrile | 70-90 |

| Chloro | N-Chlorosuccinimide | 3-Amino-5-chloro-2,6-difluorobenzonitrile | 70-90 |

Nitration

Nitration of anilines can be complex due to the oxidation of the amino group and the formation of the anilinium ion in strong acidic conditions. Protection of the amino group as an acetamide is often recommended.

Inferred Experimental Protocol (on the N-acetylated derivative):

-

To a solution of 3-acetamido-2,6-difluorobenzonitrile (1.0 eq.) in concentrated sulfuric acid, cool to 0 °C.

-

Add a mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration and wash with cold water.

-

The nitro group is expected to be introduced at the C5 position.

-

The acetyl protecting group can be removed by acidic or basic hydrolysis to yield 3-amino-2,6-difluoro-5-nitrobenzonitrile.

Table 4: Predicted Outcome of Nitration

| Electrophile | Reagent | Predicted Product (after deprotection) | Expected Yield (%) |

| Nitro | HNO₃/H₂SO₄ | 3-Amino-2,6-difluoro-5-nitrobenzonitrile | 50-70 |

Sulfonylation

Sulfonylation will likely occur at the amino group to form a sulfonamide.

Inferred Experimental Protocol:

-

Dissolve this compound (1.0 eq.) and a base like pyridine or triethylamine (1.5 eq.) in a solvent such as dichloromethane.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by recrystallization or column chromatography.

Table 5: Predicted Outcome of Sulfonylation

| Electrophile | Reagent | Predicted Product | Expected Yield (%) |

| Tosyl | p-Toluenesulfonyl chloride | N-(3-Cyano-2,4-difluorophenyl)-4-methylbenzenesulfonamide | >85 |

| Mesyl | Methanesulfonyl chloride | N-(3-Cyano-2,4-difluorophenyl)methanesulfonamide | >85 |

Experimental Workflows and Signaling Pathways

The reactions described above follow general principles of electrophilic substitution and nucleophilic attack on the amino group. Below are graphical representations of a general electrophilic aromatic substitution workflow and the decision-making process for predicting reactivity.

Conclusion

This compound represents a promising, albeit underutilized, building block for chemical synthesis. This guide provides a theoretical and predictive framework for its reactivity towards common electrophiles. The dominant activating and ortho, para-directing nature of the amino group is expected to direct electrophilic attack primarily to the C5 position. While direct experimental data is currently scarce, the inferred protocols and predicted outcomes presented herein offer a valuable starting point for synthetic chemists. Further experimental validation is necessary to fully elucidate the reactivity of this intriguing molecule.

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on theoretical predictions and data from analogous compounds. These should be considered as starting points, and optimization will be necessary for any specific application. Always perform a thorough risk assessment before conducting any chemical reaction.

3-Amino-2,6-difluorobenzonitrile: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

3-Amino-2,6-difluorobenzonitrile is a valuable fluorinated building block in modern organic synthesis, offering a unique combination of reactive functional groups that pave the way for the construction of complex molecular architectures. The strategic placement of fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound and its isomers, with a focus on its application as a versatile intermediate in the synthesis of heterocyclic compounds and other biologically active molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Core Molecular Data

This compound and its isomers are key intermediates in synthetic chemistry. The presence and position of the amino and fluoro groups on the benzonitrile core dictate their reactivity and physical properties. A summary of the key physicochemical data for this compound and its common isomers is presented below.

Table 1: Physicochemical Properties of Aminodifluorobenzonitrile Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 143879-78-1 | C₇H₄F₂N₂ | 154.12 | Not readily available |

| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 |

| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 |

| 4-Amino-2,6-difluorobenzonitrile | 207297-92-5 | C₇H₄F₂N₂ | 154.12 | Not readily available |

| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 |

Note: Data for some isomers is not consistently reported in publicly available literature and may require sourcing from suppliers.

Synthesis of Aminodifluorobenzonitriles

The synthesis of aminodifluorobenzonitriles can be achieved through various synthetic routes. A common approach involves the cyanation of a corresponding halogenated aniline precursor. While a specific protocol for the synthesis of this compound is not widely documented, the following procedure for the synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile, provides a representative example of this transformation.

Representative Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile[1]

Objective: To synthesize 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline via a Rosenmund-von Braun reaction.

Reaction Scheme:

Caption: Synthesis of 4-Amino-3,5-difluorobenzonitrile.

Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH, 18% aqueous solution)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

Procedure:

-

A suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol, 1.0 eq.) and copper(I) cyanide (64.5 g, 720 mmol, 3.0 eq.) in dimethylformamide (500 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux and maintained at this temperature for 24 hours.

-

After cooling to room temperature, the reaction mixture is treated with 18% aqueous ammonium hydroxide (2 L) and filtered.

-

The filtrate is extracted with ethyl acetate (4 x 750 mL).

-

The combined organic phases are washed with 18% aqueous ammonium hydroxide, deionized water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by passing through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the product.

Table 2: Quantitative Data for the Synthesis of 4-Amino-3,5-difluorobenzonitrile

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Bromo-2,6-difluoroaniline | CuCN | DMF | Reflux | 24 | 42 |

Reactivity and Applications in Organic Synthesis

This compound and its isomers are versatile building blocks due to the presence of three reactive sites: the amino group, the nitrile group, and the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.

Reactions Involving the Nitrile Group

The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The following protocol details the hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid, which is a representative reaction of the nitrile functionality in this class of compounds.

Objective: To hydrolyze the nitrile group of 4-amino-3,5-difluorobenzonitrile to a carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile.

Materials:

-

4-amino-3,5-difluorobenzonitrile

-

Sodium hydroxide (NaOH, 1 M aqueous solution)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol, 1.0 eq.) in 1 M aqueous sodium hydroxide (480 mL) is heated to reflux for 24 hours.

-

The reaction mixture is cooled to room temperature.

-

Concentrated hydrochloric acid (60 mL) is added dropwise until the pH of the solution is approximately 1, leading to the precipitation of the product as a hydrochloride salt.

-

The salt is dissolved in ethyl acetate, and the solution is dried over anhydrous magnesium sulfate.

-

The solution is filtered and concentrated under vacuum to yield the final product.

Table 3: Quantitative Data for the Hydrolysis of 4-Amino-3,5-difluorobenzonitrile

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Amino-3,5-difluorobenzonitrile | NaOH, HCl | Water, Ethyl Acetate | Reflux | 24 | 84.2 |

Synthesis of Heterocyclic Compounds

The aminobenzonitrile scaffold is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, many of which are core structures in biologically active molecules. A prominent application is in the construction of quinazoline derivatives, which are prevalent in numerous approved drugs.

The synthesis of quinazolines from aminobenzonitriles typically involves a condensation reaction with an aldehyde or a related carbonyl compound, followed by cyclization.

Caption: Generalized workflow for quinazoline synthesis.

Objective: To synthesize a pyrazole-fused heterocyclic system from an aminodifluorobenzonitrile.

Procedure:

-

Diazotization: Dissolve 2-amino-X,Y-difluorobenzonitrile in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution. Maintain the pH between 4-5 by adding a sodium hydroxide solution. Stir the reaction mixture at 0-5 °C for 2 hours.

-

Cyclization: To the resulting mixture, add hydrazine hydrate and reflux for 4 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and bioavailability. Consequently, fluorinated building blocks like this compound are of great interest in the pharmaceutical and agrochemical industries.

Derivatives of aminofluorobenzonitriles are explored as precursors for various classes of herbicides and fungicides. The amino group serves as a handle for the construction of complex heterocyclic systems, while the fluorinated benzonitrile core often contributes to the molecule's biological potency. For instance, related compounds are used in the synthesis of protoporphyrogen oxidase (PPO) inhibitors, a class of herbicides.

In medicinal chemistry, the aminodifluorobenzonitrile scaffold is utilized in the synthesis of kinase inhibitors and other therapeutic agents. The fluorine atoms can modulate the pKa of the amino group and influence intermolecular interactions with biological targets.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a nitrile group, and two fluorine atoms on an aromatic ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific isomer can be limited, the reactivity of its isomers provides a strong indication of its synthetic potential. This guide has provided an overview of its properties, representative synthetic protocols, and potential applications, highlighting its importance for researchers and professionals in drug development and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant biological and material properties.

The Promising Biological Landscape of 3-Amino-2,6-difluorobenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of compounds derived from the versatile chemical scaffold, 3-Amino-2,6-difluorobenzonitrile. While direct research on the bioactivity of derivatives from this specific starting material is emerging, the broader class of structurally related compounds, particularly quinazolines and other heterocyclic systems synthesized from 2-aminobenzonitriles, has shown significant promise in medicinal chemistry. This document will focus on the well-established anticancer properties of these related compounds, providing a predictive framework for the therapeutic potential of novel molecules synthesized from this compound, with a particular emphasis on their role as kinase inhibitors.

Anticipated Core Biological Activity: Kinase Inhibition in Oncology

The 2-aminobenzonitrile framework is a cornerstone in the synthesis of quinazolines, a class of compounds renowned for their potent inhibitory effects on various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

Derivatives of 2-aminobenzonitriles are integral to the structure of numerous approved and investigational kinase inhibitors. A prime example is their role as precursors to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a key driver of cell proliferation, and its overactivity is implicated in several cancers, including non-small cell lung cancer (NSCLC).[2][3] Compounds like gefitinib and erlotinib, which are based on a 4-anilinoquinazoline core, have demonstrated the therapeutic efficacy of this scaffold.[2] The fluorine substitutions on the this compound core are of particular interest, as fluorine incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.

Data Presentation: Anticancer and Kinase Inhibitory Activities of Representative Quinazoline Analogs

The following tables summarize the biological activities of several quinazoline derivatives that, while not directly synthesized from this compound, represent the potential activities of compounds accessible from this scaffold.

Table 1: In Vitro Anticancer Activity of Representative Quinazoline-Based EGFR Inhibitors

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |

| Gefitinib | A549 | Non-Small Cell Lung Cancer | 17.9[4] |

| Gefitinib | HCT116 | Colon Cancer | 21.55[4] |

| Gefitinib | MCF-7 | Breast Cancer | 20.68[4] |

| Erlotinib Analog (3o) | A549 | Non-Small Cell Lung Cancer | 4.26[4] |

| Erlotinib Analog (3o) | HCT116 | Colon Cancer | 3.92[4] |

| Erlotinib Analog (3o) | MCF-7 | Breast Cancer | 0.14[4] |

| Compound 21 | HeLa | Cervical Cancer | 2.81[2] |

| Compound 21 | MDA-MB231 | Breast Cancer | 2.11[2] |

| Compound 22 | HeLa | Cervical Cancer | 1.85[2] |

| Compound 22 | MDA-MB231 | Breast Cancer | 2.04[2] |

| Compound 23 | HeLa | Cervical Cancer | 2.15[2] |

| Compound 23 | MDA-MB231 | Breast Cancer | 1.93[2] |

Table 2: Kinase Inhibitory Activity of Representative EGFR-Targeted Quinazolines

| Compound Reference | Kinase Target | IC50 (nM) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Afatinib | EGFR (WT) | 5[5] |

| Afatinib | EGFR (T790M) | 7[5] |

| Osimertinib | EGFR (L858R/T790M) | <10 |

| Dacomitinib | EGFR | 6 |

| Lapatinib | EGFR, HER2 | 10.8, 9.8 |

| Compound 107 | EGFRwt-TK | 10[6] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel bioactive compounds. Below are generalized protocols relevant to the development of derivatives from this compound.

Protocol 1: General Synthesis of Quinazoline Derivatives

This protocol outlines a common method for the synthesis of a quinazoline core from a 2-aminobenzonitrile precursor.

-

Step 1: Synthesis of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-one Intermediate:

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add an acyl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with water and a cold organic solvent (e.g., ethanol) and dry to yield the benzoxazinone intermediate.[7]

-

-

Step 2: Synthesis of the Quinazolinone Core:

-

A mixture of the 2-aminobenzonitrile (e.g., this compound, 1 equivalent) and the 2-alkyl-4H-benzo[d][1][2]oxazin-4-one intermediate (1.2 equivalents) is refluxed in a high-boiling point solvent like glacial acetic acid for 6-8 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting residue is then washed with a hot solvent such as isopropanol to remove byproducts. The desired quinazolinone product is collected by filtration and washed.[7]

-

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Autophosphorylation)

This protocol describes a method to assess the inhibitory activity of a compound on EGFR autophosphorylation in a cell-based assay.

-

Cell Culture and Treatment:

-

Culture a human cancer cell line with high EGFR expression (e.g., A431 or H1975 for mutant EGFR) in appropriate media until they reach 70-80% confluency.[8]

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (e.g., DMSO) and a known EGFR inhibitor as a positive control.

-

-

EGFR Stimulation and Cell Lysis:

-

Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C to induce EGFR autophosphorylation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation and calculate the IC50 value.[8]

-

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.[7]

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development and mechanism of action of quinazoline-based kinase inhibitors.

References

- 1. ijsr.net [ijsr.net]

- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2,6-difluorobenzonitrile: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-2,6-difluorobenzonitrile (CAS RN: 143879-78-1), a key building block in pharmaceutical and materials science research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, including other aminodifluorobenzonitrile isomers and 2,6-difluorobenzonitrile, to provide a thorough overview of potential hazards and safe handling practices. All data derived from related compounds will be clearly noted.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental procedures.

| Property | Value | Source (CAS RN) |

| Molecular Formula | C₇H₄F₂N₂ | 143879-78-1[1] |

| Molecular Weight | 154.12 g/mol | 143879-78-1[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | 95% | 143879-78-1[1] |

| Solubility | Not available | |

| Appearance | Solid (presumed) |

Data for related compound 2-Amino-3,5-difluorobenzonitrile (CAS: 126674-94-0): | Melting Point | 85 - 88 °C | 126674-94-0[2] | | Boiling Point | 160 °C | 126674-94-0[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements and pictograms are associated with this chemical.[1]

Signal Word: Warning[1]

Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

GHS classification for the related compound 2,6-Difluorobenzonitrile (CAS: 1897-52-5) includes:

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Acute toxicity, Inhalation (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2)

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system

Experimental Protocols: Safe Handling Workflow

Adherence to a strict workflow is critical to minimize exposure and ensure safety when working with this compound.

Caption: Generalized workflow for the safe handling of chemical compounds.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[3] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[3] |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or significant risk of contamination, chemical-resistant aprons or coveralls are recommended.[3] |

| Respiratory Protection | If handling procedures may generate dust, work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid procedures for different exposure routes.

General Advice: In all cases of exposure, show the safety data sheet to the doctor in attendance.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

-

Environmental Precautions: Should not be released into the environment.[7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. After picking up, ventilate the area and wash the spill site.[7]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment.[7] Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Contaminated packaging should be disposed of in the same manner as the product itself.

Disclaimer: This guide is intended for informational purposes only and is based on available data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,8-Difluoroquinazolines from 3-Amino-2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,8-difluoro-4(3H)-quinazolinone, a key intermediate for the development of novel therapeutic agents, starting from 3-Amino-2,6-difluorobenzonitrile. The synthesized fluorinated quinazolinones are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of fluorine atoms into the quinazoline ring can significantly enhance metabolic stability, binding affinity, and cell permeability, making fluorinated quinazolines attractive candidates for drug discovery programs. Specifically, the 5,8-difluoroquinazoline core is a key structural motif in several potent EGFR inhibitors. This document outlines a two-step synthetic strategy for the preparation of 5,8-difluoro-4(3H)-quinazolinone from this compound and discusses its relevance in targeting the EGFR signaling pathway.

Synthetic Approach